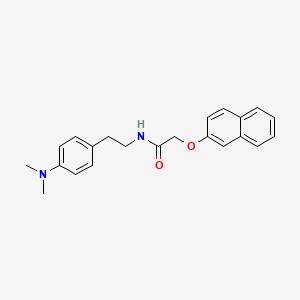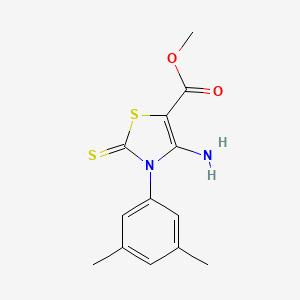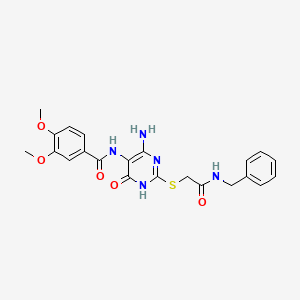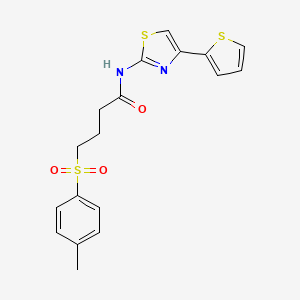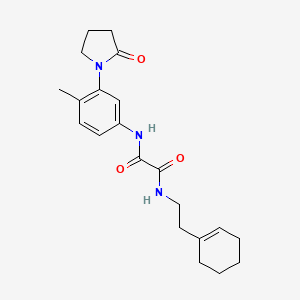
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polyamine Catabolism in Antitumor Agents
The study by Ha et al. (1997) explores a polyamine analogue, demonstrating its potential as a new class of antitumor agents with selective cytotoxic activity. The analogue's effectiveness is attributed to its ability to induce programmed cell death (PCD) through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cell types. This process leads to oxidative stress via hydrogen peroxide production, highlighting a novel approach to cancer treatment through polyamine catabolism modulation (Ha et al., 1997).
Crystal Packing Interactions
Lai, Mohr, and Tiekink (2006) focus on the crystal structures of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, revealing how C–H⋯N, C–H⋯π, and π⋯π interactions influence crystal packing. This study underscores the significance of molecular interactions in determining the structural and potentially functional properties of chemical compounds, which could be valuable in material science and molecular engineering (Lai et al., 2006).
Anticancer Activity of Pyrazole Derivatives
Alam et al. (2016) describe the design, synthesis, and evaluation of pyrazole derivatives as potential anticancer agents, highlighting their inhibitory activity against topoisomerase IIα and their cytotoxicity against various cancer cell lines. This study contributes to the ongoing search for new anticancer compounds with specific molecular targets, offering insights into the structure-activity relationships necessary for high efficacy and selectivity (Alam et al., 2016).
Coordination Polymers with Luminescent and Magnetic Properties
Ma et al. (2018) report the synthesis of coordination polymers with unique luminescent and magnetic properties, facilitated by various coordinating modes of a bis(oxamate) ligand. These properties are induced by different synthetic strategies and have potential applications in material science, particularly in the development of functional materials for sensing, imaging, and information storage (Ma et al., 2018).
Transfer Hydrogenation Catalysis
Kumah et al. (2019) explore the catalytic activities of chiral (pyridyl)imine nickel(II) complexes in the asymmetric transfer hydrogenation (ATH) of ketones. Their findings on the kinetics, mechanism, and structural influences on catalytic performance provide valuable insights into the design of effective catalysts for organic synthesis, highlighting the role of metal complexes in facilitating environmentally friendly and selective reduction reactions (Kumah et al., 2019).
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15-9-10-17(14-18(15)24-13-5-8-19(24)25)23-21(27)20(26)22-12-11-16-6-3-2-4-7-16/h6,9-10,14H,2-5,7-8,11-13H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQOFLPGQOKZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

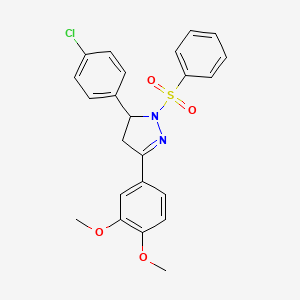
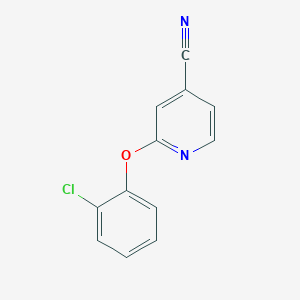

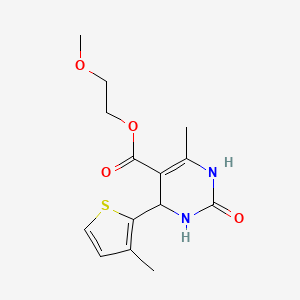
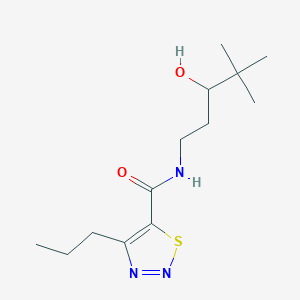
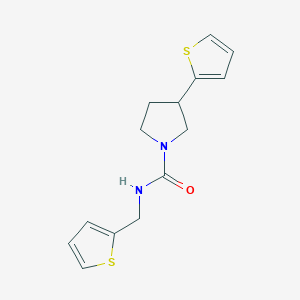
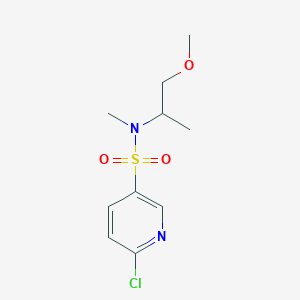
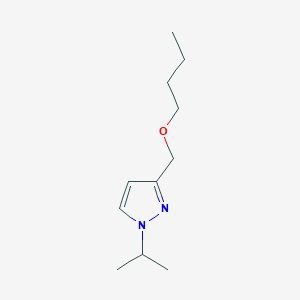
![(2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2970342.png)
